molecular formula C5H2F3IN2O B6192731 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde CAS No. 2648948-28-9

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B6192731
CAS No.: 2648948-28-9
M. Wt: 290
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Description

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves the iodination of a suitable imidazole precursor. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions are generally mild, and the yields are satisfactory.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products include various substituted imidazoles.

    Oxidation: The major product is 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid.

    Reduction: The major product is 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-methanol.

Scientific Research Applications

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is not well-documented. it is likely to interact with various molecular targets through its functional groups. The iodine atom and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
  • 1-iodo-4-(trifluoromethyl)benzene
  • 2-chloro-4-iodo-1-(trifluoromethyl)benzene

Uniqueness

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an iodine atom and a trifluoromethyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the aldehyde group provides a versatile site for further chemical modifications, making this compound a valuable intermediate in organic synthesis .

Properties

CAS No.

2648948-28-9

Molecular Formula

C5H2F3IN2O

Molecular Weight

290

Purity

95

Origin of Product

United States

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